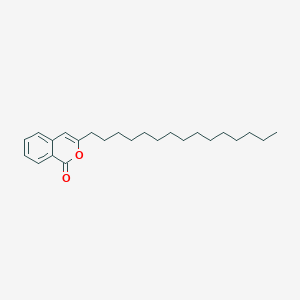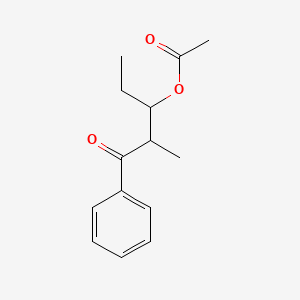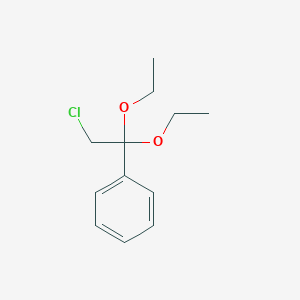
(2-Chloro-1,1-diethoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1,1-diethoxyethyl)benzene is an organic compound with the molecular formula C12H17ClO2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloro-1,1-diethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,1-diethoxyethyl)benzene typically involves the reaction of benzene with 2-chloro-1,1-diethoxyethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the electrophilic aromatic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-1,1-diethoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler derivatives, such as ethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 2-hydroxy-1,1-diethoxyethylbenzene, while oxidation with KMnO4 can produce 2-chloro-1,1-diethoxyethylbenzoic acid.
Aplicaciones Científicas De Investigación
(2-Chloro-1,1-diethoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Chloro-1,1-diethoxyethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. The pathways involved may include the formation of covalent bonds with amino acid residues, leading to changes in protein function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromo-1,1-diethoxyethyl)benzene
- (2-Chloro-1,1-dimethoxyethyl)benzene
- (2-Chloro-1,1-diethoxyethyl)toluene
Uniqueness
(2-Chloro-1,1-diethoxyethyl)benzene is unique due to the presence of both chloro and diethoxyethyl groups, which confer distinct chemical reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts.
Propiedades
Número CAS |
109481-85-8 |
|---|---|
Fórmula molecular |
C12H17ClO2 |
Peso molecular |
228.71 g/mol |
Nombre IUPAC |
(2-chloro-1,1-diethoxyethyl)benzene |
InChI |
InChI=1S/C12H17ClO2/c1-3-14-12(10-13,15-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
XWFBXIHYUGUDEU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCl)(C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
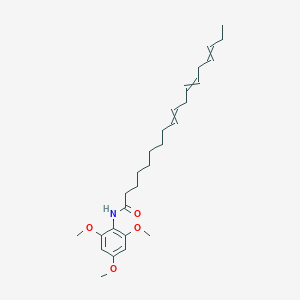
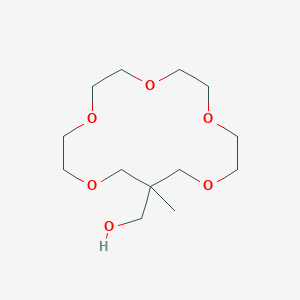
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
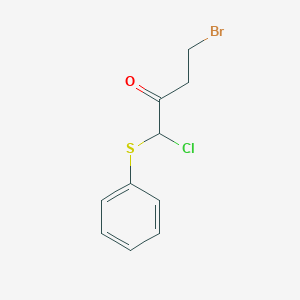

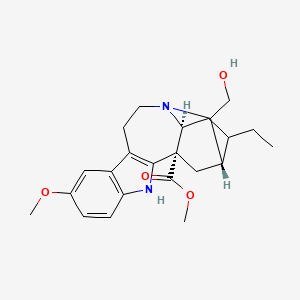
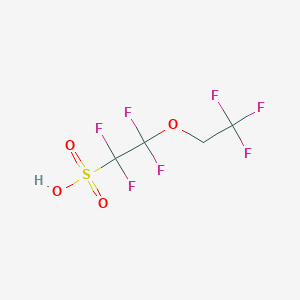
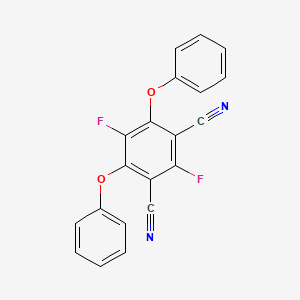
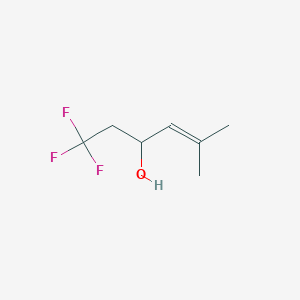
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-](/img/structure/B14315923.png)
